![molecular formula C7H14N2 B3321877 Octahydro-1H-pyrrolo[3,2-B]pyridine CAS No. 1393546-65-0](/img/structure/B3321877.png)

Octahydro-1H-pyrrolo[3,2-B]pyridine

Overview

Description

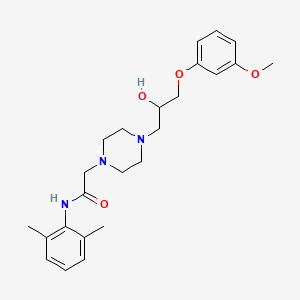

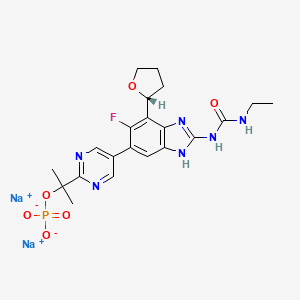

Octahydro-1H-pyrrolo[3,2-B]pyridine is a chemical compound with the molecular formula C7H14N2 . It is also known as octahydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride .

Molecular Structure Analysis

The molecular structure of Octahydro-1H-pyrrolo[3,2-B]pyridine consists of a bicyclic system with a pyrrolo and a pyridine ring . The average mass of the molecule is 126.200 Da and the monoisotopic mass is 126.115700 Da .Physical And Chemical Properties Analysis

Octahydro-1H-pyrrolo[3,2-B]pyridine has a molecular weight of 199.12 . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications

Intermediate in Drug Synthesis

“Octahydro-1H-pyrrolo[3,4-b]pyridine” is an important intermediate in the manufacture of the antibiotic moxifloxacin . It’s commonly known as “nonane” and has been the subject of extensive research over the past few decades .

FGFR4 Inhibitors

1H-pyrrolo[3,4-b]pyridine derivatives have been developed as FGFR4 inhibitors with potent antiproliferative activity against Hep3B cells . FGFR4 is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and migration. Inhibiting FGFR4 can be a potential therapeutic strategy for treating various types of cancers.

Human Neutrophil Elastase (HNE) Inhibitors

1H-pyrrolo[3,4-b]pyridine has also been used as a new scaffold in the research of human neutrophil elastase (HNE) inhibitors . HNE is a serine protease implicated in the progression of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis. Therefore, HNE inhibitors can be potential therapeutic agents for these diseases.

Anticancer Activity

Recent studies have shown that 1H-pyrrolo[3,4-b]pyridine analogues have inhibitory activity against different cancer cell lines . This suggests that “Octahydro-1H-pyrrolo[3,4-b]pyridine” and its derivatives could be explored further for their potential anticancer properties.

Biomedical Applications

1H-Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers, have been described in more than 5500 references (2400 patents) up to date . This review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine, and the biomedical applications of such compounds .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Octahydro-1H-pyrrolo[3,2-B]pyridine is a complex compound with a unique structureSimilar compounds such as 1h-pyrrolo[2,3-b]pyridine derivatives have been reported to have potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) .

Mode of Action

For instance, 1H-pyrrolo[2,3-b]pyridine derivatives inhibit FGFRs, which play an essential role in various types of tumors .

Biochemical Pathways

Fgfrs, which are potential targets of similar compounds, are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Pharmacokinetics

Similar compounds with low molecular weight, such as certain 1h-pyrrolo[2,3-b]pyridine derivatives, have been suggested as appealing lead compounds beneficial to subsequent optimization .

Result of Action

Similar compounds have been reported to inhibit cell proliferation, induce apoptosis, and significantly inhibit the migration and invasion of cancer cells .

properties

IUPAC Name |

2,3,3a,4,5,6,7,7a-octahydro-1H-pyrrolo[3,2-b]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2/c1-2-6-7(8-4-1)3-5-9-6/h6-9H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJVGODUTGYOVKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CCN2)NC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

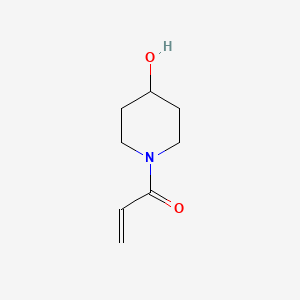

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-aminopropanoate](/img/structure/B3321824.png)